molecular formula C17H20N2O3S B2376966 (E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1396890-33-7

(E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2376966
CAS RN: 1396890-33-7
M. Wt: 332.42
InChI Key: WQWDBTWFOBVLLE-AATRIKPKSA-N
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Description

(E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Biology and Drug Design

Beyond specific applications, this compound serves as a valuable scaffold in chemical biology and drug design. Medicinal chemists use it as a starting point to synthesize derivatives with improved properties. By modifying functional groups, they aim to create novel compounds for various therapeutic targets.

properties

IUPAC Name

(E)-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c20-15(16-4-1-11-22-16)13-18-7-9-19(10-8-18)17(21)6-5-14-3-2-12-23-14/h1-6,11-12,15,20H,7-10,13H2/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWDBTWFOBVLLE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)/C=C/C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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